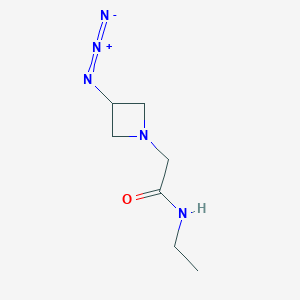
2-(3-azidoazetidin-1-yl)-N-phenylacetamide
Descripción general
Descripción
2-(3-azidoazetidin-1-yl)-N-phenylacetamide, also known as AAZPA, is an organic compound used for a variety of laboratory experiments. It is a white crystalline solid that is soluble in water, alcohol and other organic solvents. AAZPA is an important building block for synthesizing various compounds and has been studied for its potential applications in various fields, including drug synthesis, organic synthesis, and biochemistry. In
Aplicaciones Científicas De Investigación
Beta-lactams in Drug Research
Beta-lactams, including azetidinones, have been extensively studied for their antibacterial properties and have recently been explored in other therapeutic areas as well. Monocyclic beta-lactams, in particular, have shown a wide range of biological activities beyond their traditional use in combating bacterial infections. These compounds have been investigated for their potential in treating neurodegenerative diseases, cancer, and coagulation disorders due to their non-antibiotic activities (Grabrijan, Strašek, & Gobec, 2020).
Synthetic Procedures and Therapeutic Potential
The synthesis and functionalization of cyclic beta-amino acids, including azetidinones, are crucial for developing new pharmacophores. Various metathesis reactions have been employed to access and modify these compounds, illustrating their versatility and potential in drug development (Kiss, Kardos, Vass, & Fülöp, 2018). This synthetic flexibility enables the creation of molecules with specific biological activities, highlighting the significance of azetidinones in medicinal chemistry.
Propiedades
IUPAC Name |
2-(3-azidoazetidin-1-yl)-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c12-15-14-10-6-16(7-10)8-11(17)13-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZOUICLDDXTPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















